molecular formula C16H34O2Si B14267593 tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane CAS No. 132091-41-9

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane

Katalognummer: B14267593
CAS-Nummer: 132091-41-9
Molekulargewicht: 286.52 g/mol
InChI-Schlüssel: GQUIFTFHFGIKAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and an octyloxyethenyl group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with 1-(octyloxy)ethenyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes with reduced functional groups.

    Substitution: Formation of new organosilicon compounds with different substituents.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules and as a component in drug delivery systems.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyldimethylsilane: Similar structure but lacks the octyloxyethenyl group.

    tert-Butyl(dimethyl)silanol: Contains a hydroxyl group instead of the octyloxyethenyl group.

    tert-Butyl(dimethyl)chlorosilane: Contains a chlorine atom instead of the octyloxyethenyl group.

Uniqueness

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane is unique due to the presence of the octyloxyethenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable reagent in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

132091-41-9

Molekularformel

C16H34O2Si

Molekulargewicht

286.52 g/mol

IUPAC-Name

tert-butyl-dimethyl-(1-octoxyethenoxy)silane

InChI

InChI=1S/C16H34O2Si/c1-8-9-10-11-12-13-14-17-15(2)18-19(6,7)16(3,4)5/h2,8-14H2,1,3-7H3

InChI-Schlüssel

GQUIFTFHFGIKAR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=C)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.